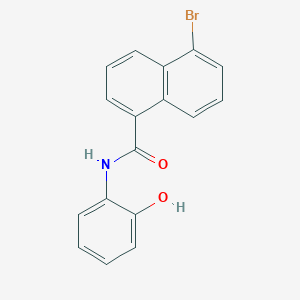
5-bromo-N-(2-hydroxyphenyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-hydroxyphenyl)-1-naphthamide, also known as BHIN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BHIN is a naphthalene derivative that has a bromine atom and a hydroxyphenyl group attached to its naphthalene ring.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide is not fully understood, but it is thought to involve the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell growth, differentiation, and apoptosis. 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide has been shown to inhibit CK2 activity in vitro, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
5-bromo-N-(2-hydroxyphenyl)-1-naphthamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth in animal models, and inhibit protein kinase CK2 activity. 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-(2-hydroxyphenyl)-1-naphthamide has several advantages for lab experiments, including its high yield and fluorescent properties. It can be used for imaging cellular structures and processes, as well as for studying protein kinase inhibition and cancer research. However, 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide research. One direction is to further study its mechanism of action and its potential applications in cancer research. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammation. Additionally, 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide could be used as a tool for studying cellular processes and protein kinase inhibition in various diseases. Overall, 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide has significant potential for scientific research and warrants further investigation.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide involves the reaction of 5-bromo-1-naphthoic acid with 2-aminophenol in the presence of a coupling reagent. The reaction results in the formation of 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide, which can be purified by recrystallization. The yield of 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide is typically high, making it an attractive compound for research purposes.
Applications De Recherche Scientifique
5-bromo-N-(2-hydroxyphenyl)-1-naphthamide has been used in various scientific research applications, including fluorescence imaging, protein kinase inhibition, and cancer research. 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide is a fluorescent compound that can be used for imaging cellular structures and processes. It has been used to visualize the localization and trafficking of proteins in live cells. 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide has also been shown to inhibit protein kinase CK2, which is involved in various cellular processes, including cell growth and differentiation. Additionally, 5-bromo-N-(2-hydroxyphenyl)-1-naphthamide has been studied for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
5-bromo-N-(2-hydroxyphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c18-14-8-4-5-11-12(14)6-3-7-13(11)17(21)19-15-9-1-2-10-16(15)20/h1-10,20H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWFMPNXDRWOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

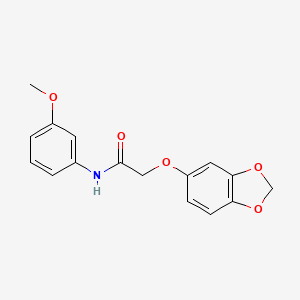
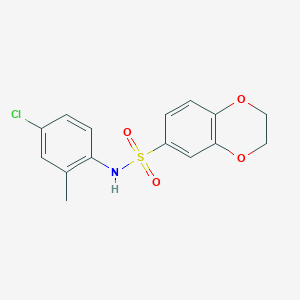
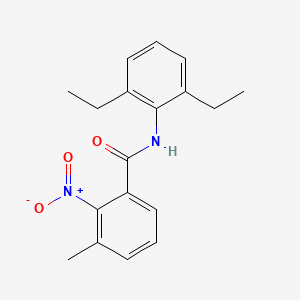
![3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5843939.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide](/img/structure/B5843941.png)
![{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5843950.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5843955.png)

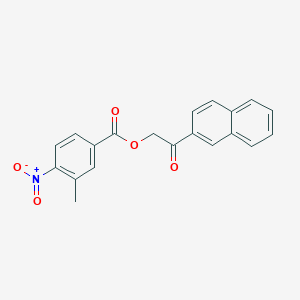
![4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile](/img/structure/B5843983.png)
![2-[(2-fluorobenzoyl)amino]-5-phenyl-3-thiophenecarboxylic acid](/img/structure/B5843991.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5844000.png)
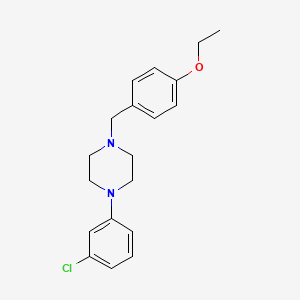
![{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5844013.png)